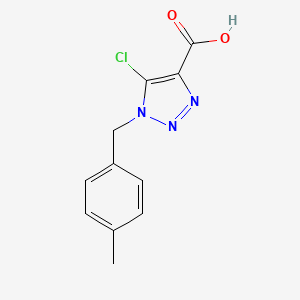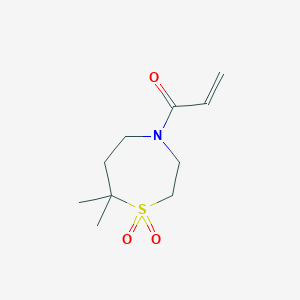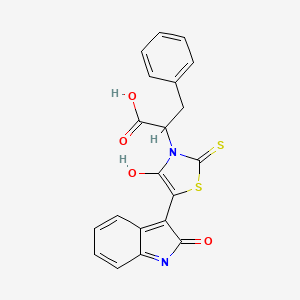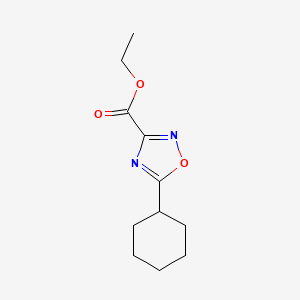![molecular formula C15H15N5S B2817105 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1203065-86-4](/img/structure/B2817105.png)
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrimidine ring, a piperazine moiety, and a benzothiazole framework, which contributes to its diverse biological activities and potential therapeutic applications.
作用機序
Target of Action
The primary target of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The increase in acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes this compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For example, some benzothiazole derivatives have been found to inhibit the growth of certain types of cancer cells .
Molecular Mechanism
It is likely that this compound interacts with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the coupling of a pyrimidine derivative with a piperazine and a benzothiazole precursor. One common method involves the reaction of 2-chloropyrimidine with piperazine to form 2-(piperazin-1-yl)pyrimidine, which is then coupled with 2-aminobenzothiazole under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(Piperazin-1-yl)benzo[d]oxazole: Exhibits antimicrobial activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Used in various synthetic applications.
Uniqueness
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
特性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)18-15(21-13)20-10-8-19(9-11-20)14-16-6-3-7-17-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGZUAXVCDANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2817024.png)
![5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2817026.png)
![ethyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2817027.png)
![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)

![2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2817033.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2817036.png)

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)



![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
